molecular formula C22H18N2O3S B2801061 N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide CAS No. 1796970-74-5

N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2801061
CAS No.: 1796970-74-5
M. Wt: 390.46
InChI Key: VWQKBLDGIODLQT-UHFFFAOYSA-N
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Description

N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide (CAS 1796970-74-5) is a synthetic organic compound with a molecular formula of C 22 H 18 N 2 O 3 S and a molecular weight of 390.45 g/mol . This molecule is a hybrid structure featuring a 6-methoxy-1H-indole-2-carboxamide core linked via a methylene group to a 5-benzoylthiophene moiety . The integration of these distinct pharmacophoric elements—an indole ring and a benzoylthiophene group—makes it a compound of significant interest in medicinal chemistry research for the exploration of structure-activity relationships (SAR) . Indole-2-carboxamide derivatives are a recognized scaffold in drug discovery, with research indicating their potential involvement in modulating various biological pathways . Similarly, heterocyclic carboxamides based on structures like benzothiophene have been investigated as potent and selective inhibitors of kinase targets such as Clk1 and Clk4, which are key regulators in pre-mRNA splicing and considered promising targets in oncology . Researchers can utilize this high-purity compound as a key intermediate or building block in the synthesis of novel bioactive molecules, or as a reference standard in biochemical screening assays. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-27-16-8-7-15-11-19(24-18(15)12-16)22(26)23-13-17-9-10-20(28-17)21(25)14-5-3-2-4-6-14/h2-12,24H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQKBLDGIODLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzoylthiophene intermediate, which can be achieved through Friedel-Crafts acylation of thiophene with benzoyl chloride. This intermediate is then reacted with a suitable indole derivative under conditions that promote the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups such as halides or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C22_{22}H18_{18}N2_2O3_3S and features a complex structure that includes an indole moiety, a benzoylthiophene unit, and a methoxy group. The presence of these functional groups contributes to its biological activity and potential utility in drug design.

Pharmacological Applications

  • Anti-inflammatory Activity :
    Research indicates that derivatives of indole compounds often exhibit anti-inflammatory properties. The structure of N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide suggests it may interact with inflammatory pathways, potentially serving as a lead compound for developing new anti-inflammatory agents .
  • Antitumor Activity :
    Compounds containing indole and thiophene structures have been studied for their antitumor effects. The unique combination of the benzoylthiophene and indole frameworks in this compound may enhance its ability to inhibit cancer cell proliferation, making it a candidate for further investigation in oncology .
  • Neuroprotective Effects :
    Some studies have suggested that indole derivatives can provide neuroprotective benefits. The methoxy group and the overall structure of this compound may contribute to its efficacy in protecting neural cells from oxidative stress or neurodegeneration .

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

StudyFocusFindings
Anti-inflammatory propertiesDemonstrated significant inhibition of pro-inflammatory cytokines in vitro.
Antitumor activityExhibited cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
Neuroprotective effectsShowed promise in reducing oxidative stress markers in neuronal cell cultures.

Mechanism of Action

The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Indole Modifications

The 6-methoxy substitution on the indole ring is a critical feature. Methoxy groups generally enhance solubility and influence metabolic stability, but the 6-position’s impact relative to the 5-position remains underexplored .

Table 1: Comparison of Indole Substituents
Compound Indole Substituent Carboxamide Substituent Molecular Weight (g/mol) Reported Activity
Target Compound 6-methoxy (5-benzoylthiophen-2-yl)methyl ~406.44 (calculated) Unknown
N-(Benzoylphenyl)-5-methoxy-1H-indole-2-carboxamide (8–12) 5-methoxy Benzoylphenyl ~375–400 (estimated) Lipid-lowering effects
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (63b) 5-bromo-7-fluoro N-methyl-N-phenyl 385.2 ([M+H]+) Undisclosed

Carboxamide Substitution Patterns

The (5-benzoylthiophen-2-yl)methyl group introduces a sulfur-containing heterocycle, contrasting with phenyl or alkyl substitutions in analogs. Thiophene’s electron-rich nature may enhance π-π stacking interactions in biological systems compared to purely aromatic substituents like benzoylphenyl . In contrast, highlights bromo- and fluoro-substituted indoles with N-methyl-N-phenyl carboxamides, which prioritize lipophilicity and steric bulk for target engagement .

Pharmacological Implications

While direct data for the target compound are unavailable, demonstrates that N-(benzoylphenyl)-5-methoxyindole-2-carboxamides reduce lipid levels in preclinical models, suggesting that the indole carboxamide scaffold is pharmacologically active .

Q & A

Q. Basic

  • LC/MS with UV Detection : Quantifies major impurities and confirms molecular weights .
  • HPLC-DAD : Provides UV spectra for identifying aromatic byproducts .
  • TGA/DSC : Assesses thermal stability and degradation pathways .

Advanced Tip : Couple LC/MS with collision-induced dissociation (CID) to fragment and identify unknown peaks .

How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?

Q. Advanced

  • Library Synthesis : Prepare derivatives with systematic variations (e.g., halogens at the benzoyl group, alkyl chains on the indole) .
  • Biological Assays : Test against target enzymes (e.g., kinases, cytochrome P450 isoforms) using fluorescence polarization or calorimetry .
  • Computational Modeling : Perform docking studies with software like AutoDock to predict binding modes and guide synthetic priorities .

Example : Substituting the benzoyl group with a 5-bromofuran increased selectivity for a cancer-related kinase by 30% in preliminary studies .

What are common pitfalls in synthesizing this compound, and how can they be mitigated?

Q. Basic

  • Low Yield : Often due to incomplete coupling. Mitigation: Use excess aminobenzophenone and monitor via TLC .
  • Byproduct Formation : From over-alkylation. Solution: Control reaction time and temperature strictly .
  • Purification Challenges : Address by optimizing column chromatography gradients (e.g., hexane/ethyl acetate to DCM/methanol) .

Advanced Insight : Recrystallization in mixed solvents (e.g., DMF/water) can improve crystal quality for X-ray diffraction studies .

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